molecular formula C9H12N2O2S B8743103 N-(2,3-Dihydro-1H-indol-5-YL)methanesulfonamide CAS No. 185410-84-8

N-(2,3-Dihydro-1H-indol-5-YL)methanesulfonamide

Cat. No.: B8743103
CAS No.: 185410-84-8
M. Wt: 212.27 g/mol
InChI Key: UEYXGMSQRCMPCP-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1H-indol-5-YL)methanesulfonamide is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

185410-84-8

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

N-(2,3-dihydro-1H-indol-5-yl)methanesulfonamide

InChI

InChI=1S/C9H12N2O2S/c1-14(12,13)11-8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10-11H,4-5H2,1H3

InChI Key

UEYXGMSQRCMPCP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)NCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-nitroindoline (100 mg, 0.61 mmol) was dissolved in methanol (2 ml) and tetrahydrofuran (2 ml). Ammonium formate (192mg, 3.05 mmol, 5 equivalent) and palladium/carbon (10%) in a catalytic amount were added at room temperature and refluxed at 40° C. for ten minutes. After completing the reaction, the reacting solution was filtrated through celite and concentrated under reduced pressure. Afterward, water (5 ml) was added to the residue, extracted consecutively 4 times with ethyl acetate (10 ml), dried over anhydrous magnesium sulfate, concentrated under reduced pressure and then dried completely under a high-degree vacuum. The obtained compound, namely (2,3-dihydro-1H-indole-5-yl)-amine, was dissolved in dichloromethane (5 ml). Then, trimethylamine (0.063 ml, 0.45 mmol) was added to be cooled to −20° C. and mesyl chloride (0.035 ml, 0.45 mmol) was added to be stirred for 30 minutes at the same temperature. Water (5 ml) was added to separate dichloromethane solution, dried over anhydrous magnesium sulfate, purified through a flash column chromatography (an eluent: ethyl acetate/n-hexane=2/1, v/v) and then triturated with isooctane. As a result, the present compound (60 mg, productive yield 47%) was obtained as a white solid. 1H-NMR (400 MHz, DMSO-d6) δ 2.00 (s, 3H), 3.15 (t, J=8 Hz, 2H), 3.95 (t, J=8 Hz, 2H), 7.25 (d, J=8 Hz, 1H), 7.45-7.60 (m, 4H), 7.80 (s, 1H), 7.95 (d, J=8 Hz, 1H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0.063 mL
Type
reactant
Reaction Step Three
Quantity
0.035 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

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